Peroxide, bis(1-oxononyl) Peroxide, bis(1-oxononyl) This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid.
Brand Name: Vulcanchem
CAS No.: 762-13-0
VCID: VC18977177
InChI: InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-17(19)21-22-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
SMILES:
Molecular Formula: C18H34O4
Molecular Weight: 314.5 g/mol

Peroxide, bis(1-oxononyl)

CAS No.: 762-13-0

Cat. No.: VC18977177

Molecular Formula: C18H34O4

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

Peroxide, bis(1-oxononyl) - 762-13-0

Specification

CAS No. 762-13-0
Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
IUPAC Name nonanoyl nonaneperoxoate
Standard InChI InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-17(19)21-22-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Standard InChI Key FEZFGASTIQVZSC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(=O)OOC(=O)CCCCCCCC

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of bis(1-oxononyl) peroxide is defined by its linear nonyl chains bonded to a central peroxide group. Density functional theory (DFT) optimizations of similar peroxides reveal that the peroxide bond length typically ranges between 1.45–1.49 Å, with bond dissociation energies (BDE) critical for predicting thermal stability . The compound’s IUPAC name, bis(1-oxononyl) peroxide, reflects its two nonanoyl moieties (Figure 1).

Table 1: Key Molecular Properties of Bis(1-oxononyl) Peroxide

PropertyValue
Molecular FormulaC18H34O4\text{C}_{18}\text{H}_{34}\text{O}_4
Average Mass314.47 g/mol
Monoisotopic Mass314.2457 g/mol
CAS Number762-13-0
SynonymsDinonanoyl peroxide, Pelargonoyl peroxide

The compound’s low vapor pressure (3.91×1073.91 \times 10^{-7} mmHg at 25°C for analogous peroxides ) and solid state at room temperature suggest limited volatility but heightened sensitivity to thermal decomposition .

Synthesis and Manufacturing Processes

Bis(1-oxononyl) peroxide is synthesized via the reaction of nonanoyl chloride (C9H17COCl\text{C}_9\text{H}_{17}\text{COCl}) with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in the presence of a base, such as sodium hydroxide:

2C9H17COCl+H2O2BaseC18H34O4+2HCl2 \, \text{C}_9\text{H}_{17}\text{COCl} + \text{H}_2\text{O}_2 \xrightarrow{\text{Base}} \text{C}_{18}\text{H}_{34}\text{O}_4 + 2 \, \text{HCl}

This method ensures high yields but requires stringent temperature control to prevent premature decomposition. Recent advances in iodine-catalyzed peroxidation, as demonstrated in cyclic peroxide synthesis , highlight potential optimizations for improving reaction efficiency and selectivity.

Physicochemical Properties and Reactivity

Thermal Stability and Decomposition

Bis(1-oxononyl) peroxide undergoes exothermic decomposition above its self-accelerating decomposition temperature (SADT), producing free radicals (R\text{R}^\bullet):

C18H34O42C9H17CO+O2\text{C}_{18}\text{H}_{34}\text{O}_4 \rightarrow 2 \, \text{C}_9\text{H}_{17}\text{CO}^\bullet + \text{O}_2

Computational models using partial least-squares (PLS) regression predict SADT values for organic peroxides with R2=0.95R^2 = 0.95 and a mean absolute error (MAE) of 4.0°C . For bis(1-oxononyl) peroxide, the SADT is estimated to fall within 70–90°C, necessitating storage below 25°C to mitigate risks.

Solubility and Compatibility

The compound exhibits limited solubility in polar solvents but dissolves readily in nonpolar organic media such as hexane or toluene. Compatibility studies indicate hazardous interactions with reducing agents, heavy metal salts, and strong acids, which catalyze decomposition .

Industrial Applications

Bis(1-oxononyl) peroxide is primarily employed as a free radical initiator in polymerization processes, facilitating the production of polyethylene, polypropylene, and specialty elastomers. Its efficacy stems from the homolytic cleavage of the peroxide bond, generating radicals that initiate chain-growth reactions:

Initiator2R(Initiation)\text{Initiator} \rightarrow 2 \, \text{R}^\bullet \quad \text{(Initiation)} R+MonomerR-Monomer(Propagation)\text{R}^\bullet + \text{Monomer} \rightarrow \text{R-Monomer}^\bullet \quad \text{(Propagation)}

Secondary applications include organic synthesis, where it introduces oxygen functionalities into hydrocarbons via radical-mediated oxidation .

ParameterRecommendation
Storage Temperature<25°C
Incompatible SubstancesMetals, acids, amines
Personal ProtectionFire-resistant gear, fume hoods

Regulatory Compliance

Bis(1-oxononyl) peroxide falls under HS code 2909.60.0000 for peroxides, attracting a 5.5% MFN tariff . Transport regulations (e.g., UN3105) mandate stabilizers and temperature-controlled packaging.

Recent Advances and Research Directions

Recent computational models have enhanced SADT prediction accuracy, enabling safer handling protocols . Additionally, iodine-catalyzed synthesis methods for cyclic peroxides offer insights into optimizing bis(1-oxononyl) peroxide production. Future research may explore its utility in pharmaceutical intermediates or advanced polymer composites.

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